
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of vitamin E, specifically a form of tocopherol acetate. This compound is often used in various applications due to its antioxidant properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of tocopherol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating tocopherol and acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The process involves continuous feeding of tocopherol and acetic acid into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form tocopherol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tocopherol quinone.
Reduction: Formation of tocopherol.
Substitution: Formation of various tocopherol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Wirkmechanismus
The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Tocopherol: The most active form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct antioxidant mechanisms.
δ-Tocopherol: Known for its ability to trap reactive nitrogen species.
Uniqueness
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its esterified form, which provides greater stability compared to free tocopherols. This stability makes it more suitable for use in formulations where prolonged shelf life is required, such as in cosmetics and dietary supplements .
Eigenschaften
CAS-Nummer |
61931-78-0 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+ |
InChI-Schlüssel |
ROSNLJMZUQKTFF-JXMROGBWSA-N |
Isomerische SMILES |
CC(=C)C(C/C=C(\C)/C=C)OC(=O)C |
Kanonische SMILES |
CC(=C)C(CC=C(C)C=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


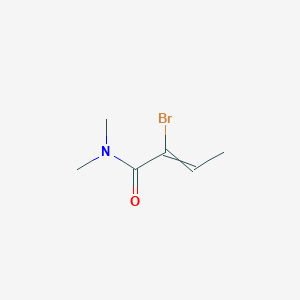

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
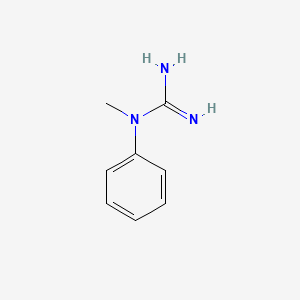
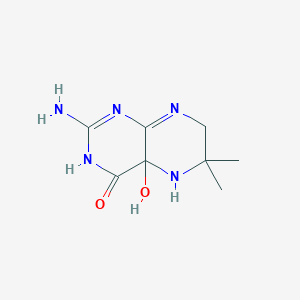
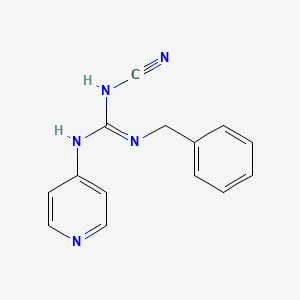
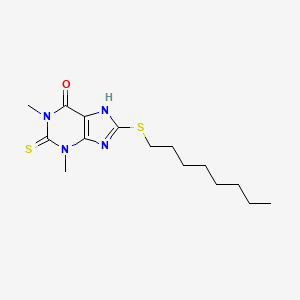

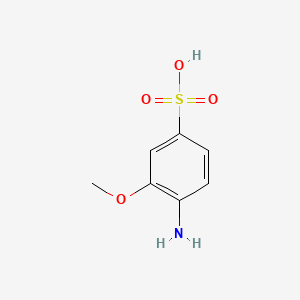
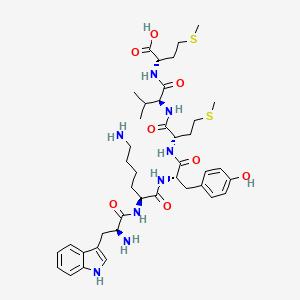

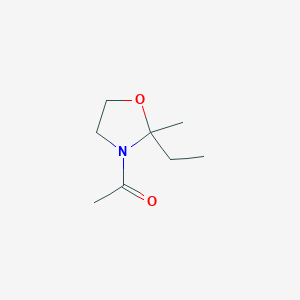
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
